molecular formula C15H16N2O3 B3869667 N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea

Cat. No. B3869667
M. Wt: 272.30 g/mol
InChI Key: DEUMTQRFTKCOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea may act by inhibiting certain enzymes and receptors in the brain, leading to its anticonvulsant and antipsychotic effects. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models, indicating its potential use as an anticonvulsant. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been shown to reduce the growth and proliferation of cancer cells, indicating its potential use as an anticancer agent. Additionally, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one limitation of using N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in human clinical trials.
Conclusion
In conclusion, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to exhibit anticonvulsant, anticancer, and antipsychotic properties, and has potential use in the treatment of neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea and its potential therapeutic applications, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea remains an attractive candidate for further investigation.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anticancer, and antipsychotic properties. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-9-7-11(8-10-12)16-15(18)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUMTQRFTKCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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